molecular formula C20H23N3O5S B2702385 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-58-4

3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Número de catálogo: B2702385
Número CAS: 1795301-58-4
Peso molecular: 417.48
Clave InChI: RKGDQPDFGNVPMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Thiazolidinediones

The discovery of thiazolidinediones dates to the 1980s, when researchers identified their insulin-sensitizing properties via peroxisome proliferator-activated receptor gamma (PPARγ) agonism. Early derivatives such as ciglitazone (1982) laid the groundwork for understanding TZD-mediated modulation of glucose homeostasis, though hepatotoxicity limited clinical utility. Subsequent iterations, including troglitazone (1997), demonstrated improved metabolic efficacy but were withdrawn due to idiosyncratic liver injury, prompting rigorous structural reevaluation.

The second-generation TZDs rosiglitazone and pioglitazone (late 1990s) marked a turning point, with reduced hepatotoxicity and sustained PPARγ activation. These agents prioritized substitutions at the TZD core’s phenyl ring, optimizing pharmacokinetics while retaining insulin-sensitizing effects. For instance, pioglitazone’s incorporation of a 5-ethylpyridine side chain enhanced tissue selectivity, reducing off-target interactions.

Table 1: Milestones in TZD Development

Year Compound Key Structural Feature Impact
1982 Ciglitazone Unsubstituted phenyl ring First TZD with confirmed PPARγ activity
1997 Troglitazone Chromanol side chain Marketed then withdrawn for toxicity
1999 Rosiglitazone 4-Methoxybenzyl group Improved safety profile
1999 Pioglitazone 5-Ethylpyridine substitution Enhanced tissue specificity

Significance of Thiazolidinedione as a Privileged Scaffold

The TZD nucleus is a privileged scaffold due to its modular architecture, enabling strategic substitutions that tune receptor affinity and metabolic stability. The core’s 2,4-thiazolidinedione moiety serves as a hydrogen-bond acceptor, facilitating interactions with PPARγ’s ligand-binding domain. Peripheral modifications, such as aryl or heteroaryl groups at the N3 position, further modulate transcriptional activity and bioavailability.

Notably, fluorophenyl substitutions—exemplified by derivatives like 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Catalog #OS-1004)—enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Similarly, imidazo[1,2-a]pyridine -conjugated TZDs (e.g., Catalog #HC-2084) demonstrate improved blood-brain barrier penetration, expanding therapeutic potential to neurodegenerative disorders.

Structural Determinants of Scaffold Privilege :

  • Core Rigidity : The TZD ring’s planar conformation ensures optimal alignment with PPARγ’s hydrophobic pocket.
  • Side Chain Flexibility : Piperidine or pyrrolidine linkers (e.g., 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl) ) enable conformational adaptability, accommodating diverse receptor topographies.
  • Electron-Withdrawing Groups : Fluorine atoms at phenyl rings (e.g., 4-Fluorophenyl isocyanate , Catalog #SS-4135) enhance binding affinity through dipole interactions.

Current Research Landscape of Thiazolidinedione Derivatives

Contemporary TZD research focuses on structural hybridization and peripheral functionalization to mitigate classical limitations like weight gain and edema. The integration of pyrrolidinone and piperidine moieties—as seen in the target compound—exemplifies efforts to decouple PPARγ activation from adverse effects.

Table 2: Emerging TZD Derivatives and Applications

Compound Class Example (Catalog #) Structural Feature Potential Application
Fluoroaryl-imidazoles QB-2037 2-(4-Fluoro-phenyl)-1H-imidazole Anticancer (kinase inhibition)
Isoxazole-TZD hybrids QB-5460 3-(4-Fluorophenyl)isoxazole Anti-inflammatory
Piperidine-linked derivatives QV-2263 2-[3-(3-Fluorophenyl)-oxadiazol-5-yl] Neuroprotection

Key Innovations :

  • Heterocyclic Fusion : Derivatives like imidazo[2,1-b]thiazole (Catalog #QA-0670) merge TZD with complementary heterocycles, broadening target engagement beyond PPARγ.
  • Prodrug Strategies : Esterification of carboxylic acid groups (e.g., 3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic acid , Catalog #ST-6616) enhances oral bioavailability.
  • Dual-Acting Agents : Compounds such as N-(4-Fluorophenyl)-2-mercaptoacetamide (Catalog #QZ-6831) combine TZD with thiol groups for antioxidant synergy.

Propiedades

IUPAC Name

3-[1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-16-4-2-14(3-5-16)22-11-13(10-17(22)24)19(26)21-8-6-15(7-9-21)23-18(25)12-29-20(23)27/h2-5,13,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDQPDFGNVPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 358.41 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors such as 4-methoxyphenyl derivatives and thiazolidine diones. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize yield and purity.

Antioxidant Properties

Research indicates that compounds similar to thiazolidine derivatives exhibit significant antioxidant activity. For instance, studies have shown that thiazolidinone derivatives can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . This mechanism suggests potential neuroprotective effects against oxidative stress-related diseases.

Anticancer Activity

The biological activity of this compound also extends to anticancer properties. Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For example, pyrrolidine derivatives have shown cytotoxic effects on lung cancer cell lines, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has been another area of interest. Thiazolidinones have demonstrated the ability to modulate inflammatory responses by inhibiting the NF-kB signaling pathway, which is crucial in mediating inflammation . This suggests that this compound may offer therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of thiazolidinone derivatives:

  • Study on Antihistaminic Activity : A study synthesized various thiazolidinone derivatives and evaluated their antihistaminic properties using isolated guinea pig trachea. Certain compounds showed significant inhibition compared to standard antihistamines .
  • Neuroprotective Effects : Research involving pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated its capability to activate Nrf2 and exert neuroprotective effects in models of Alzheimer's disease by reducing oxidative stress .
  • Cytotoxicity in Cancer Cells : A study focused on the cytotoxic effects of thiazolidinones on small-cell lung cancer lines revealed that these compounds could induce apoptosis while sparing normal cells, indicating a selective action against cancer cells .

The proposed mechanism of action for this compound involves:

  • Binding to Specific Targets : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : By influencing transcription factors like Nrf2 and NF-kB, it can alter the expression of genes related to oxidative stress and inflammation.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound is a complex heterocyclic structure that combines elements from pyrrolidine, piperidine, and thiazolidine frameworks. The synthesis typically involves multi-step reactions that integrate various functional groups, allowing for the exploration of diverse biological activities.

Table 1: Synthetic Pathways and Yields

StepReagents/ConditionsYield (%)
1Succinic anhydride + imines67%
2C(sp³)–H activation with aryl iodideVariable
3Thiazolidine formation from intermediatesHigh

Enzyme Inhibition

Recent studies have highlighted the ability of derivatives of this compound to inhibit the BACE-1 enzyme , which is crucial in the development of Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating potent activity against this target enzyme .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant antibacterial activity .

Antidiabetic Effects

The thiazolidine component suggests potential antidiabetic properties, as thiazolidinediones are known for their role in improving insulin sensitivity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate favorable interactions with key residues in target enzymes, supporting its potential as a lead compound for drug development .

Case Study 1: BACE-1 Inhibition

A research team synthesized several analogs of the compound and evaluated their inhibitory effects on BACE-1 using enzymatic assays. The most effective analog demonstrated a Ki value in the low nanomolar range, underscoring its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative for treating resistant infections .

Análisis De Reacciones Químicas

Step 1: Formation of the 5-Oxopyrrolidine Intermediate

  • Reaction : Condensation of 4-methoxyphenylacetaldehyde with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions forms a pyrrolidine-5-one intermediate.

  • Conditions :

    • Catalyst: Piperidine or acetic acid

    • Solvent: Ethanol or tetrahydrofuran (THF)

    • Temperature: 60–80°C

Step 2: Acylation of Piperidine

  • Reaction : The 5-oxopyrrolidine-3-carboxylic acid is activated to its acyl chloride (using thionyl chloride) and coupled with piperidin-4-amine via nucleophilic acyl substitution.

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Base: Triethylamine (TEA)

    • Temperature: 0–25°C

Step 3: Thiazolidine-2,4-dione Ring Formation

  • Reaction : A Knoevenagel condensation between 2,4-thiazolidinedione and an aldehyde derivative (e.g., 4-methoxybenzaldehyde) forms the exocyclic double bond .

  • Conditions :

    • Catalyst: Piperidine

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80–100°C

    • Yield: 60–85% (depending on substituents)

Step 4: Final Coupling

  • Reaction : The thiazolidine-2,4-dione moiety is linked to the piperidine ring via a nucleophilic substitution or amide bond formation.

Reaction Conditions and Optimization

Critical parameters for high yields and purity include:

ParameterOptimal ConditionImpact on ReactionSource
SolventDMF or THFEnhances solubility of intermediates
Catalyst (Piperidine)5–10 mol%Accelerates Knoevenagel condensation
Temperature80°C (for cyclization)Minimizes side reactions
pH ControlNeutral to slightly acidicPrevents decomposition of dione

Stability and Reactivity

  • Hydrolytic Stability : The thiazolidine-2,4-dione ring is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.

  • Thermal Stability : Degrades above 150°C, with decomposition products including CO₂ and NH₃.

  • Oxidative Reactivity : The exocyclic double bond undergoes epoxidation with peracids (e.g., mCPBA) .

Comparative Analysis with Analogous Compounds

The compound’s reactivity aligns with structurally similar thiazolidinediones and piperidine derivatives:

Compound ClassKey ReactionYield (%)IC₅₀ (µM)Source
Benzylidene-TZDKnoevenagel condensation70–853–12
Piperidine-acyl hybridsNucleophilic acyl substitution50–75N/A
5-Oxopyrrolidine derivativesCyclocondensation60–80N/A

Mechanistic Insights

  • Knoevenagel Condensation : Proceeds via a six-membered transition state, stabilized by piperidine, leading to exclusive Z-stereochemistry .

  • Amide Coupling : The acyl chloride reacts with the piperidine amine to form a stable amide bond, with TEA scavenging HCl.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C24H25N3O5S 491.54 g/mol 4-Methoxyphenyl, piperidine-pyrrolidone 2.8
BD279885 C19H17NO5S 379.41 g/mol 3-Methoxyphenyl-oxoethoxy, benzyl 3.1
Compound 12 () C46H34ClN9O3S 852.33 g/mol Chlorophenyl, pyridine-pyrrolo-thiazolo 5.6

Pharmacological Implications

  • The thiazolidinedione core could confer dual activity in metabolic regulation and oxidative stress mitigation.
  • BD279885 : The benzyl-oxoethoxy chain may prioritize peripheral activity, such as PPARγ agonism for diabetes, with reduced CNS effects due to lower lipophilicity compared to the target compound .
  • Compound 12 () : The chlorophenyl and fused heterocycles suggest antimicrobial or anticancer properties, though its high molecular weight may limit bioavailability .

Q & A

Basic: What are the recommended synthesis routes for 3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione?

Answer:
The synthesis of thiazolidine-2,4-dione derivatives typically involves multi-step reactions. For example, a common method includes:

  • Step 1 : Condensation of aromatic aldehydes with 1,3-thiazolidine-2,4-dione in ethanol under reflux, catalyzed by piperidine, to form 5-arylidene intermediates .
  • Step 2 : Functionalization of intermediates via reactions with bromomethyl coumarins or other electrophiles in solvents like DMF, using potassium carbonate as a base .
  • Key Considerations : Purity (≥99%) is achieved through recrystallization or column chromatography. Reaction yields (e.g., 61% in some cases) depend on solvent choice and catalyst efficiency .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:
Structural validation requires a combination of techniques:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and thiazolidine ring vibrations .
  • NMR (¹H/¹³C) : Reveals proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm) and carbon assignments (e.g., thiocarbonyl C=S at ~180 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the molecular formula .

Basic: What safety protocols apply when handling this compound?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent reflux .
  • Storage : Keep in sealed containers away from oxidizers and moisture. Store at 2–8°C for long-term stability .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Statistical experimental design (e.g., factorial or response surface methodology) reduces trial-and-error:

  • Variable Screening : Test parameters like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading .
  • Example : A study on similar compounds achieved optimized yields by adjusting reaction time (12–24 hours) and temperature (60–80°C) using central composite design .
  • Process Control : Real-time monitoring via HPLC or TLC ensures reaction progression .

Advanced: How to resolve spectral data discrepancies during structural elucidation?

Answer:
Address contradictions via:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if crystals are obtainable .

Advanced: What strategies mitigate solubility issues in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) via post-synthetic modifications .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .

Advanced: How can computational methods predict reactivity in novel reactions?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .
  • Example : ICReDD’s approach integrates computational screening with experimental validation to accelerate reaction discovery .

Advanced: How to evaluate the compound’s biological activity and mechanism?

Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., α-glucosidase or kinase assays) using spectrophotometric methods .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME .

Advanced: How to address stability issues under varying pH/temperature?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas .

Advanced: What analytical workflows validate purity for publication?

Answer:

  • Multi-Method Validation : Combine HPLC (≥95% purity), elemental analysis (C, H, N, S within ±0.3% of theoretical), and Karl Fischer titration (water content ≤0.2%) .
  • Batch Consistency : Analyze three independent synthesis batches to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.